N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine

Solid-phase peptide synthesis Protecting group strategy Atom economy

Obtaining 3-phenoxy-DL-phenylalanine via multi-step synthesis with challenging Ullmann coupling (90-150°C) is resource-intensive. This Boc-protected DL building block eliminates that bottleneck by enabling direct incorporation into Boc-strategy SPPS. • Racemic (DL) form generates both D- and L-configured peptides simultaneously, accelerating SAR screening. • 3-Phenoxy substitution dictates distinct AMPA/kainate receptor binding modes essential for glutamate receptor antagonist programs. • Acid-labile Boc group permits standard TFA deprotection; molecular weight (357.4 g/mol) supports routine HBTU/HOBt or carbodiimide coupling. • Directly matches intermediate compound 9 in US4873253A, streamlining protease inhibitor synthesis.

Molecular Formula C20H23NO5
Molecular Weight 357.406
CAS No. 119349-24-5
Cat. No. B2394063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine
CAS119349-24-5
Molecular FormulaC20H23NO5
Molecular Weight357.406
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)25-15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)
InChIKeyFNVJDYQQJDPXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(t-Butoxycarbonyl)-3-phenoxy-DL-phenylalanine (CAS 119349-24-5): Protected Amino Acid Building Block for Peptide Synthesis and Medicinal Chemistry


N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine (CAS 119349-24-5) is a synthetic, racemic (DL) amino acid derivative with a molecular formula of C20H23NO5 and a molecular weight of 357.4 g/mol . The compound features a phenylalanine core bearing a 3-phenoxy substituent on the aromatic ring and an acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino group. It is primarily employed as a protected building block in solid-phase and solution-phase peptide synthesis, as well as an intermediate in the preparation of phenylalanine-based bioactive molecules and proteinase inhibitors [1].

Why Generic Substitution of N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine (CAS 119349-24-5) Fails in Peptide Synthesis and Drug Design Workflows


Substituting this compound with a generic Boc-phenylalanine or alternative protected amino acid overlooks three critical structural determinants that directly govern synthetic outcome and biological specificity. First, the racemic (DL) nature provides both enantiomers in a single lot, which is essential for generating stereochemical diversity libraries but detrimental if enantiopure peptides are required—substituting the L-enantiomer (CAS 1213415-33-8) yields fundamentally different diastereomeric products [1]. Second, the 3-phenoxy substitution is not isosteric with the 4-phenoxy (tyrosine analog) or unsubstituted phenylalanine side chain; published AMPA receptor studies demonstrate that the position of aryl substitution on the phenylalanine ring dictates distinct binding modes and antagonist potency [2]. Third, the Boc protecting group imposes acid-labile deprotection conditions (e.g., TFA) incompatible with base-labile Fmoc strategies; the Fmoc analog (CAS 2171574-18-6) has a substantially higher molecular weight (479.5 vs 357.4 Da) and LogP (6.01), altering coupling kinetics and purification behavior . These factors together preclude simple in-class interchange.

Quantitative Evidence for N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine (CAS 119349-24-5) vs Closest Analogs


Molecular Weight Differential: Boc- vs Fmoc-Protected DL-3-Phenoxyphenylalanine and Impact on Atom Economy in SPPS

The Boc-protected target compound has a molecular weight of 357.4 g/mol, which is 122.1 g/mol lower than the Fmoc-protected analog (Fmoc-3-phenoxy-DL-phenylalanine, CAS 2171574-18-6; MW 479.52 g/mol) . This 25.5% reduction in protecting group mass translates to a higher proportion of target amino acid mass per unit weight of building block, improving atom economy in multi-step peptide syntheses where cumulative protecting group mass affects overall yield calculations and resin loading optimization .

Solid-phase peptide synthesis Protecting group strategy Atom economy

Racemic vs Enantiopure: Enantiomeric Composition of DL- vs L-3-Phenoxyphenylalanine Derivatives for Library vs Stereospecific Synthesis

The target compound (CAS 119349-24-5) is explicitly the racemic DL mixture, containing approximately 50% D-enantiomer and 50% L-enantiomer, yielding an enantiomeric excess (ee) of effectively 0% . The corresponding L-enantiomer (Boc-L-Phe(3-OPh)-OH, CAS 1213415-33-8) is produced at >99% ee as a single stereoisomer [1]. This fundamental compositional difference means the DL form generates a 1:1 mixture of diastereomeric peptides upon coupling to chiral peptide chains—an outcome that is either advantageous (for diversity-oriented synthesis) or disqualifying (for stereospecific drug candidates), depending on the application [2].

Stereochemical diversity Racemic library synthesis Peptide diastereomer control

Positional Isomer Specificity: 3-Phenoxy vs 4-Phenoxy Substitution in Phenylalanine-Derived AMPA Receptor Ligands

The 3-phenoxy substitution present in the target compound places the phenoxy group at the meta position of the phenylalanine side chain. In published SAR studies on aryl-substituted phenylalanines, the position of biaryl substitution dictates distinct binding modes at ionotropic glutamate receptors. Specifically, (S)-37 and (R)-38 aryl-substituted phenylalanine enantiomers exhibit divergent orientations within the GluA2 ligand-binding domain, with (R)-38 (3'-hydroxybiphenyl-3-yl substituted) showing a Kb of 3.90 μM as a competitive antagonist—a binding mode not observed for 4-substituted analogs [1]. While direct Kb data for the 3-phenoxy derivative itself were not located in the current literature search, the meta-substitution pattern is identified as a critical determinant of selective AMPA and kainate receptor ligand activity in the 3-substituted phenylalanine series [1].

AMPA receptor antagonist Structure-activity relationship Biaryl ether pharmacophore

Protected vs Unprotected: Molecular Weight, Solubility and SPPS Compatibility of Boc-3-Phenoxy-DL-Phenylalanine vs Free Amino Acid

The Boc-protected target compound (MW 357.4 g/mol, CAS 119349-24-5) incorporates a tert-butoxycarbonyl group that adds 100.1 Da relative to the unprotected free amino acid 3-phenoxy-DL-phenylalanine (MW 257.28 g/mol, CAS 119349-57-4) . This protection is essential for solid-phase peptide synthesis (SPPS) using the Boc strategy: the Boc group prevents undesired N-terminal side reactions during amino acid activation and coupling, and is quantitatively removable under standardized acidolytic conditions (e.g., TFA) [1]. Porter et al. (1987) specifically describe the derivatization of ring-substituted phenylalanines, including 3-phenoxy variants, with the t-butyloxycarbonyl group to enable their incorporation into solid-phase peptide synthesis workflows [1].

Amino acid protection Solid-phase peptide synthesis Building block stability

Proteinase Inhibitor Development Utility: Boc-3-Phenoxy-DL-Phenylalanine as a Key Intermediate in Patent-Documented Bioactive Molecule Synthesis

US Patent US4873253A explicitly describes the conversion of 3-substituted-DL-phenylalanines, including 3-phenoxy-DL-phenylalanine, to their t-butylcarbamate (Boc) derivatives for use as intermediates in the synthesis of proteinase inhibitors [1]. The patent establishes that phenylalanine derivatives with phenoxy substitution at the 3-position constitute a preferred subclass within the general formula (I) of compounds exhibiting proteinase inhibitory activity [1]. The Boc-protected form (compound 9 in the patent) serves as the key synthetic intermediate for subsequent peptide coupling to generate the bioactive amidino/guanidino-phenylalanine derivatives, per the mixed anhydride and carbodiimide methods described [1]. This documented synthetic route positions the target compound as a direct precursor to a patented class of proteinase inhibitors, a utility not shared by the corresponding 4-phenoxy or unsubstituted Boc-phenylalanine analogs within the same patent claims [1].

Proteinase inhibitor Peptidomimetic Medicinal chemistry intermediate

Optimal Application Scenarios for Procuring N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine (CAS 119349-24-5)


Solid-Phase Peptide Synthesis (Boc Strategy) Incorporating Non-Natural 3-Phenoxyphenylalanine Residues

When designing peptide sequences that require a 3-phenoxyphenylalanine residue, this Boc-protected DL building block enables direct incorporation via standard Boc-strategy SPPS. The acid-labile Boc group is quantitatively removed with TFA during each deprotection cycle, while the racemic nature generates both D- and L-configured peptides simultaneously—ideal for initial structure-activity relationship screening where both enantiomeric configurations need evaluation [1]. The compound's molecular weight (357.4 g/mol) and organic solvent compatibility facilitate standard coupling protocols using HBTU/HOBt or carbodiimide activation .

Synthesis of Proteinase Inhibitor Leads Based on the US4873253A Pharmacophore

For medicinal chemistry programs targeting serine or cysteine proteinases, this compound serves as the direct Boc-protected intermediate (compound 9) in the synthetic route disclosed in US4873253A. Following Boc deprotection, the free amine can be coupled via mixed anhydride or carbodiimide methods to install the amidino or guanidino warhead groups required for proteinase inhibition [2]. Procurement of this specific building block bypasses the multi-step synthesis of 3-phenoxy-DL-phenylalanine from 3-hydroxy-DL-phenylalanine, which the patent notes requires challenging Ullmann-type coupling conditions at elevated temperatures (90–150°C) [2].

Stereochemical Diversity Libraries for AMPA/Kainate Receptor Ligand Screening

The 3-phenoxy substitution pattern is associated with selective binding at AMPA and kainate receptors, as demonstrated by crystallographic studies showing unique binding modes for meta-substituted phenylalanine derivatives at the GluA2 ligand-binding domain [1]. The DL racemic nature of this building block enables parallel generation of both D- and L-configured peptide or amino acid derivatives in a single synthetic sequence, accelerating the identification of the eutomer (biologically active enantiomer) in glutamate receptor antagonist screening campaigns [1]. The Boc protection can be selectively removed post-coupling without affecting acid-stable side-chain protecting groups, a key advantage over Fmoc-based approaches in this context.

Cost-Efficient Scale-Up of Racemic 3-Phenoxyphenylalanine-Containing Intermediates

When the target molecule does not require enantiopurity at the phenylalanine α-carbon—such as in achiral peptide mimetics, degradation studies, or process chemistry optimization—the DL racemic form offers a lower-cost alternative to the enantiopure L-form (CAS 1213415-33-8). The Boc protection provides adequate shelf stability under recommended storage conditions (2–8°C), as established for the structurally analogous L-enantiomer [3]. The standard purity specification of 95% (as provided by Bidepharm) supports most research-scale synthetic applications, with the option to upgrade to higher purity through preparative HPLC if required for critical coupling steps .

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